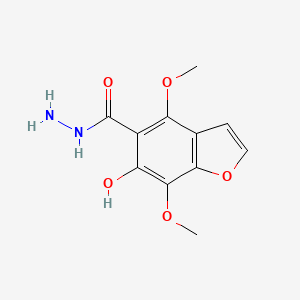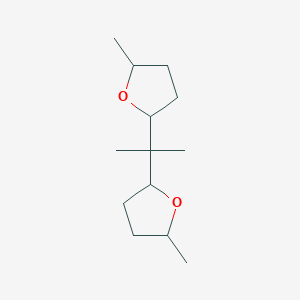
2,2'-(Propane-2,2-diyl)bis(5-methyloxolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is an organic compound characterized by its unique structure, where a propane-2,2-diyl group bridges two 2-methyltetrahydrofuran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) typically involves the reaction of 2-methyltetrahydrofuran with a propane-2,2-diyl bridging agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and dimethylformamide, and the reaction mixture is often refluxed for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. The use of catalysts and automated control systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrahydrofuran rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products
Wirkmechanismus
The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar propane-2,2-diyl bridging group but with hydroxybenzaldehyde rings instead of methyltetrahydrofuran rings.
5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Another similar compound with isophthalaldehyde rings.
Uniqueness
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydrofuran rings provide flexibility and stability, making it suitable for various applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
89686-75-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-methyl-5-[2-(5-methyloxolan-2-yl)propan-2-yl]oxolane |
InChI |
InChI=1S/C13H24O2/c1-9-5-7-11(14-9)13(3,4)12-8-6-10(2)15-12/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
QTCNUJLLSHFZQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(O1)C(C)(C)C2CCC(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


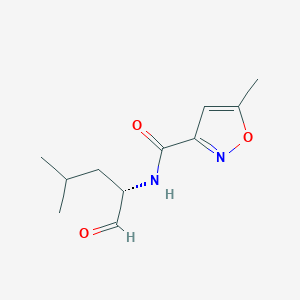
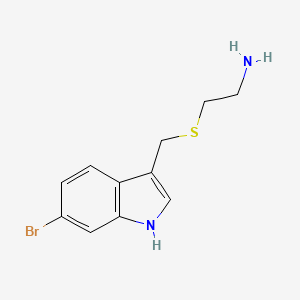
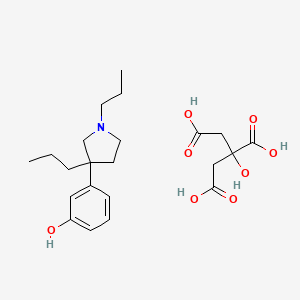
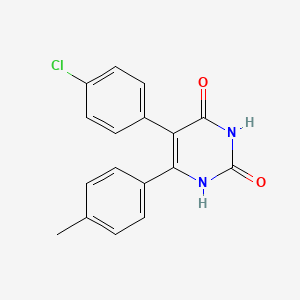
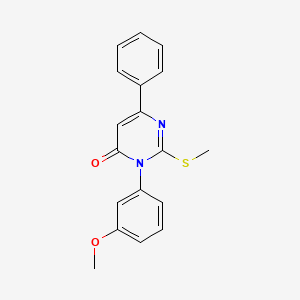
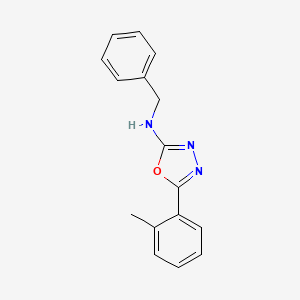
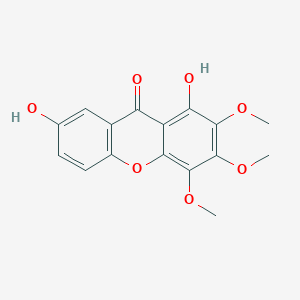
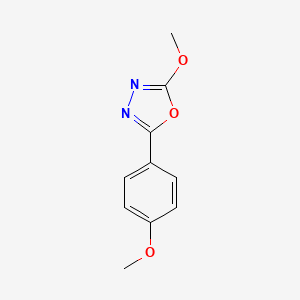
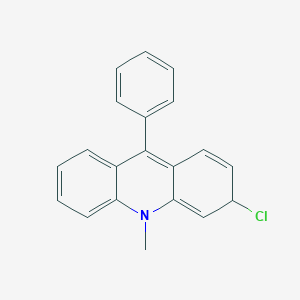

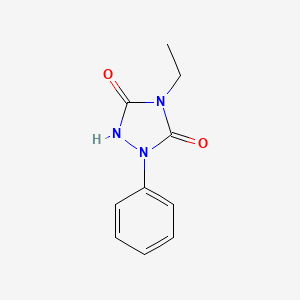
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
